molecular formula C22H28FN5O6 B14058393 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid

Cat. No.: B14058393
M. Wt: 477.5 g/mol
InChI Key: UEWHJCXSTKQBEW-UHFFFAOYSA-N
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Description

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a diazinane ring, and a fluorobenzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid involves multiple steps. The process typically begins with the preparation of the piperidine and diazinane intermediates, followed by their coupling with the fluorobenzonitrile group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the reaction conditions to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required quality standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid include other piperidine and diazinane derivatives, as well as fluorobenzonitrile-containing compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable tool in various research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and specificity.

Properties

Molecular Formula

C22H28FN5O6

Molecular Weight

477.5 g/mol

IUPAC Name

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid

InChI

InChI=1S/C18H22FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7,15-16H,2-3,6,8,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

UEWHJCXSTKQBEW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O

Origin of Product

United States

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